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Europium(3+) acetate

Cat. No.: B072901
CAS No.: 1184-63-0
M. Wt: 329.1 g/mol
InChI Key: LNYNHRRKSYMFHF-UHFFFAOYSA-K
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Description

Significance of Lanthanide(III) Complexes in Contemporary Research

Lanthanide(III) complexes are compounds formed between lanthanide ions and various ligands. They are of considerable interest in modern research due to their distinctive chemical properties which lead to a wide array of applications in fields like materials science, biology, and medicine. wisdomlib.orgacs.org The unique electronic configurations of lanthanide ions give rise to characteristic sharp emission peaks, long luminescence lifetimes, and large Stokes shifts, making them superior to many other light-emitting materials. ucj.org.ua

These properties are leveraged in various advanced applications. For instance, lanthanide complexes are utilized as diagnostic tools in biomedical analysis, such as serving as contrast agents in Magnetic Resonance Imaging (MRI). acs.orgnih.gov They have also been investigated for their potential as catalysts for the hydrolytic cleavage of phosphate (B84403) ester bonds and have shown promise in anticancer and fungicidal applications. nih.gov The ability to fine-tune the ligand environment around the lanthanide(III) ion allows for the precise control of their magnetic and spectroscopic properties, which is crucial for developing materials for applications like luminescent labels and molecular magnets. acs.org

Scope of Academic Research on Europium(III) Acetate (B1210297) Compounds and Derivatives

Academic research on europium(III) acetate and its derivatives is extensive and multifaceted, primarily driven by the compound's remarkable luminescent properties. Europium(III) acetate serves as a crucial precursor for the synthesis of europium-doped phosphors, which are integral to the development of advanced materials for various applications.

A significant area of investigation is its use in luminescence and photonics . The intense and sharp red emission of europium(III) ions is exploited in:

Display Technologies: Creating vibrant red colors in LED lights and screens.

Bioimaging and Fluorescent Probes: The high quantum yield and stability of europium complexes make them suitable for use in biological assays and for tracking biological processes. mdpi.com Research has demonstrated enhanced luminescence of europium(III) complexes when incorporated into RNA-lipid structures, highlighting their potential for advanced bioimaging.

Chemical Sensors: Europium(III) complexes are being developed for the selective detection of various ions and molecules. For instance, a luminescent optical fiber sensor for detecting europium(III) ions in water has been developed, operating at an optimal pH of 5.0 in an acetate buffer solution. researchgate.netrsc.org

Another major focus of research is in the field of materials science , particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) . Europium(III) complexes, often synthesized from europium(III) acetate, are used as the emitting layer in OLEDs to produce highly pure red light. mdpi.comlnu.edu.cnresearchgate.net Studies have focused on designing ligands that enhance the charge carrier transport and luminescence efficiency of these devices. lnu.edu.cn

Furthermore, research has delved into the fundamental physicochemical properties of europium(III) acetate. Studies have investigated its thermal decomposition, which proceeds through basic acetate and carbonate intermediates to finally yield europium oxide. wikipedia.org The influence of the coordination environment on the luminescence spectra has been systematically studied, revealing differences in the spectral properties of the salt in a free state versus when confined within the pores of materials like synthetic opals. researchgate.nettandfonline.com Additionally, the effect of europium(III) acetate on the intermolecular properties of water has been explored, showing that it can alter the hydrogen bonding network in aqueous solutions. frontiersin.orgfrontiersin.orgresearchgate.net

The synthesis and characterization of various europium(III) acetate derivatives and related complexes are also a continuous area of research. This includes the preparation of anhydrous forms, hydrates, and complexes with other ligands to fine-tune its properties for specific applications. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of Europium(III) Acetate

Property Value Reference
Chemical Formula Eu(CH₃COO)₃ wikipedia.org
Appearance White crystalline solid or powder
Molar Mass 329.1 g/mol (anhydrous) ereztech.com
Crystal Structure (Anhydrous) Monoclinic, Space Group C2/c wikipedia.org
Crystal Structure (Sesquihydrate) Monoclinic, Space Group Cc wikipedia.org

Table 2: Luminescent Properties of Europium(III) Ion

Transition Wavelength Range (nm) Type Reference
⁵D₀ → ⁷F₀ 575 - 581 Forbidden Electric Dipole researchgate.netresearchgate.net
⁵D₀ → ⁷F₁ 581 - 605 Magnetic Dipole researchgate.netfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9EuO6 B072901 Europium(3+) acetate CAS No. 1184-63-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

europium(3+);triacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Eu/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYNHRRKSYMFHF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9EuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890536
Record name Europic acetate
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Molecular Weight

329.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-63-0
Record name Acetic acid, europium(3+) salt (3:1)
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Record name Acetic acid, europium(3+) salt (3:1)
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Record name Europic acetate
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Record name Europium(3+) acetate
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Advanced Synthetic Methodologies and Mechanistic Studies

Synthesis Routes for Europium(III) Acetate (B1210297) and its Hydrates

The preparation of europium(III) acetate can be achieved through several chemical pathways, each offering distinct advantages in terms of reaction conditions, purity, and environmental impact. The most common methods involve the reaction of europium oxide or elemental europium with acetic acid.

Reaction of Europium Oxide with Acetic Acid

A widely employed and straightforward method for synthesizing europium(III) acetate involves the reaction of europium(III) oxide (Eu₂O₃) with acetic acid (CH₃COOH). wikipedia.org The balanced chemical equation for this reaction is:

Eu₂O₃ + 6CH₃COOH → 2Eu(CH₃COO)₃ + 3H₂O

This process typically involves heating a mixture of europium oxide and acetic acid with stirring. wikipedia.org A two-stage reaction method has been developed to enhance the yield and purity of the final product. google.com In the first stage, glacial acetic acid and europium oxide are heated until the solution becomes transparent. google.com Subsequently, water is added to the system, and the reaction continues under heat until transparency is once again achieved. google.com The final product, white europium acetate powder, is obtained after evaporation and drying. google.com This method is valued for its simplicity, high product purity, and the stability of the europium oxide precursor. google.com

ReactantConditionsProductPurityYield
Europium(III) Oxide, Glacial Acetic AcidHeated to 120°C, followed by the addition of water and continued heating. google.comEuropium(III) Acetate99.99% google.com96-98% google.com

Direct Oxidation of Europium Metal with Acetic Acid

An alternative synthetic route is the direct reaction of elemental europium metal with acetic acid. wikipedia.org This reaction is an oxidation-reduction process where europium metal is oxidized to the Eu³⁺ state. The corresponding chemical equation is:

2Eu + 6CH₃COOH → 2Eu(CH₃COO)₃ + 3H₂↑

This method proceeds via the direct oxidation of europium metal and can be carried out in a sealed glass ampoule at elevated temperatures, such as 130 °C. wikipedia.orgresearchgate.net This pathway is efficient for producing anhydrous europium(III) acetate. researchgate.net

Green Chemistry Approaches in Europium(III) Acetate Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of europium(III) acetate to minimize waste and reduce the use of hazardous substances. The reaction between europium oxide and acetic acid is considered a relatively "green" process as the only byproduct is water, resulting in no pollution to the environment. google.com The process is also noted for its low energy consumption and simple workflow. google.com

Furthermore, facile, water-based, and rapid synthesis methods are being explored for the fabrication of lanthanide-doped materials using acetate precursors at room temperature. beilstein-journals.org These approaches align with the goals of green chemistry by utilizing aqueous systems and ambient conditions, thereby reducing the environmental footprint of the synthesis. beilstein-journals.orgdataintelo.com The development of such eco-friendly processes is crucial for the sustainable production of europium-based materials. dataintelo.comacs.org

Precursor Role in Advanced Material Synthesis

Europium(III) acetate is a vital precursor in the synthesis of a wide array of advanced materials, particularly those exhibiting luminescence. americanelements.com Its solubility in various solvents and its ability to decompose into europium oxide upon heating make it an ideal starting material for doping and fabricating complex structures. americanelements.comamericanelements.com

Sol-Gel Methods for Doped Thin Films

The sol-gel process is a versatile technique for creating thin films with tailored properties. Europium(III) acetate is frequently used as a dopant precursor in the sol-gel synthesis of various host matrices to impart luminescent properties. sigmaaldrich.com

For instance, Eu³⁺-doped thin films of materials like lanthanum oxyfluoride (LaOF), zinc oxide (ZnO), titanium dioxide (TiO₂), and barium titanate (BaTiO₃) have been successfully prepared using europium(III) acetate. sigmaaldrich.comaip.orgscientific.netmdpi.com In a typical sol-gel process, a solution containing the precursors of the host material (e.g., zinc acetate for ZnO films) and europium(III) acetate is prepared. aip.orgacs.org This solution, or "sol," is then deposited onto a substrate and undergoes a series of hydrolysis and condensation reactions to form a "gel." Subsequent heat treatment removes organic residues and crystallizes the film, incorporating the Eu³⁺ ions into the host matrix. aip.orgacs.org The resulting thin films often exhibit the characteristic red luminescence of the Eu³⁺ ion. mdpi.comresearchgate.net

Host MaterialPrecursorsDeposition TechniqueApplication
LaOFEuropium(III) acetateSol-gelLuminescent thin films sigmaaldrich.com
ZnOZinc acetate, Europium(III) acetateSol-gel, Spin-coatingLuminescent thin films aip.org
TiO₂Titanium(IV) isopropoxide, Europium(III) acetate hydrate (B1144303)Electrophoretic deposition from solOptical materials scientific.net
BaTiO₃Barium acetate, Titanium butoxide, Europium(III) chlorideSol-gel, Dip-coatingLuminescent films mdpi.com
SiO₂Tetraethylorthosilicate (TEOS), Europium(III) acetate hydrate, Trifluoroacetic acid (TFA)Sol-gelGlass-ceramics mdpi.com

Precursor for Nanoparticle and Quantum Dot Fabrication

Europium(III) acetate also serves as a critical precursor in the fabrication of luminescent nanoparticles and quantum dots (QDs). americanelements.com These nanomaterials have applications in various fields, including optoelectronics and biomedical imaging.

The synthesis of europium-doped cadmium selenide (B1212193) (CdSe) quantum dots has been achieved through a rapid microwave-assisted method, where europium(III) acetate hydrate was used as the dopant source. sigmaaldrich.comrsc.org The addition of Eu³⁺ ions was found to influence the optical properties of the CdSe QDs. rsc.org Similarly, europium(III) acetate is used to synthesize europium(III) fluoride (B91410) (EuF₃) nanoparticles and to dope (B7801613) yttrium hydroxide (B78521) (Y(OH)₃) nanoparticles, which can be used as red phosphors in white light-emitting diodes (LEDs). beilstein-journals.orgsigmaaldrich.comresearchgate.net The synthesis of europium-doped zinc sulfide (B99878) (ZnS) quantum dots has also been reported using europium acetate as a precursor. researchgate.net

NanomaterialPrecursorsSynthesis MethodKey Finding
CdSe:Eu³⁺ QDsEuropium(III) acetate hydrateRapid microwave synthesisTunable optical properties rsc.org
EuF₃ NanoparticlesEuropium(III) acetate hydrateMicrowave synthesis in ionic liquidsEfficient synthesis of oxygen-free nanoparticles researchgate.net
Y(OH)₃:Eu³⁺ NanoparticlesYttrium(III) acetate hydrate, Europium(III) acetate hydrateWater-based synthesis at room temperatureFacile and rapid fabrication of red phosphors beilstein-journals.org
ZnS:Eu³⁺/Eu²⁺ QDsZinc acetate, Europium acetateWet chemical methodControllable synthesis of Eu²⁺ and Eu³⁺ doped QDs researchgate.net

Doping Efficiency in Phosphor Synthesis

Europium(III) acetate serves as a crucial precursor and dopant in the synthesis of luminescent materials, or phosphors, due to the characteristic sharp, red emission of the Eu³⁺ ion. sigmaaldrich.comsigmaaldrich.com The efficiency of the doping process is a critical parameter that dictates the final optical properties of the material. It is influenced by the doping concentration, the host material, and the synthesis method.

Research has shown that the concentration of the europium dopant directly impacts the emission intensity of the resulting phosphor. Typically, as the doping concentration of Eu³⁺ increases, the luminescence intensity enhances up to an optimal point. researchgate.net Beyond this concentration, a phenomenon known as concentration quenching occurs, where the emission intensity decreases due to non-radiative energy transfer between adjacent Eu³⁺ ions. researchgate.netresearchgate.net For example, in the synthesis of Y(OH)₃:Eu³⁺ phosphors, the optimal doping ratio was investigated, with studies exploring concentrations from 2.5% to 20% to maximize luminous efficiency. beilstein-journals.orgarxiv.org Similarly, in Eu³⁺-doped Lu₂O₃ phosphors, the highest emission intensity for samples annealed at 1250 °C was observed at a 5% Eu³⁺ concentration, with higher levels leading to a drop in intensity. researchgate.net

The choice of europium precursor can also affect the quality of the final material. Europium(III) acetate is often used in various synthesis techniques, including sol-gel processes, combustion synthesis, and solution-based methods, to create a uniform distribution of dopant ions within the host lattice. sigmaaldrich.comekb.eg For instance, it has been successfully used as a dopant to fabricate cadmium selenide (CdSe) quantum dots and to prepare highly luminescent Eu³⁺-doped LaOF thin films. sigmaaldrich.com In a novel approach, strontium acetate was used not only as a strontium source but also as a reducing agent in the synthesis of the red phosphor Sr₂Si₅N₈:Eu²⁺, highlighting the multifunctional role acetate compounds can play in phosphor synthesis. researchgate.net

Table 1: Europium Doping Concentration and its Effect on Phosphor Luminescence

Host Material Dopant Source Synthesis Method Optimal Eu³⁺ Concentration Observation
Y(OH)₃ Europium(III) acetate hydrate Water-based reaction 7.5% - 20% Emission intensity varies significantly with synthesis time and doping ratio. beilstein-journals.orgarxiv.org
Lu₂O₃ Europium(III) acetate Sol-gel 5% - 7.5% Concentration quenching observed at higher concentrations, especially after high-temperature annealing. researchgate.net
M₄Al₂O₉ (M=Y, Gd, La) Not specified Combustion 0.03 mol Intensity decreases beyond this optimum level due to concentration quenching. researchgate.net

Controlled Crystallization and Hydration State Influence on Reactivity

The crystallization process and the hydration state of Europium(III) acetate are pivotal factors that significantly influence its reactivity and the properties of the resulting materials.

Impact of Hydration States on Synthesis and Properties

Europium(III) acetate can exist in several hydration states, most notably as an anhydrous form (Eu(CH₃COO)₃), a sesquihydrate (Eu(CH₃COO)₃·1.5H₂O), and a tetrahydrate (Eu(CH₃COO)₃·4H₂O). wikipedia.orgresearchgate.net These different states exhibit distinct physical and chemical properties, which in turn affect their behavior in synthetic applications.

The degree of hydration has a profound impact on the compound's thermal stability and decomposition pathway. For example, the tetrahydrate form loses its water molecules in a stepwise manner upon heating before the acetate begins to decompose. wikipedia.orgresearchgate.net This dehydration process is a critical consideration in syntheses that require an anhydrous precursor, as the presence of water can lead to unwanted side reactions or affect the crystallinity of the final product.

Furthermore, the hydration state influences solubility and the structure of the compound in solution. Studies using Raman and IR spectroscopy have shown that europium acetate can alter the hydrogen-bonding network of water. frontiersin.orgfrontiersin.org At concentrations of 0.1 M and 10⁻³ M, it strengthens the intermolecular bonds of water, while at ultra-dilute concentrations (10⁻¹⁰ M), it appears to weaken them. frontiersin.orgfrontiersin.orgresearchgate.net This ability to modify the solvent structure can influence reaction kinetics and the formation of coordination complexes in solution-phase synthesis. The anhydrous and sesquihydrate forms have been isolated as single crystals, revealing complex polymeric and dimeric structures, respectively. researchgate.net

Crystallization Control in Solution-Phase Reactions

Controlling the crystallization of Europium(III) acetate and its derivatives from solution is essential for tailoring the morphology, size, and phase purity of the final product. Research has demonstrated that careful manipulation of reaction conditions allows for the formation of materials with desired characteristics.

For instance, single crystals of anhydrous Europium(III) acetate and its sesquihydrate have been successfully obtained by the direct oxidation of europium metal with acetic acid in sealed glass ampoules at elevated temperatures. researchgate.net The crystallization of Europium(III) acetate in the presence of excess glacial acetic acid can yield a different complex, the "hydrogendiacetate" salt Eu(H(CH₃COO)₂)₃. wikipedia.org

In the synthesis of advanced materials, such as perovskite solar cells, controlling the crystallization is key to achieving high-quality films. The addition of Eu(Ac)₃ to a CsPbI₂Br perovskite solution was shown to facilitate the formation of uniform grains and passivate defects, leading to significantly improved stability and efficiency. researchgate.net The mechanism of crystallization can also be influenced by the ligands coordinated to the europium ion. In one study, the polarity of substituents on β-diketonate ligands determined how Eu(III) complexes crystallized from a solution, with less polar groups allowing for direct crystallization of the most favorable isomer. acs.org This highlights the sophisticated level of control that can be exerted over the solid-state structure through molecular design in the solution phase.

Thermal Decomposition Pathways and Intermediate Formation

The thermal decomposition of Europium(III) acetate, particularly its hydrated forms, is a multi-stage process that involves the formation of several distinct chemical intermediates. researchgate.net Understanding these pathways is critical for the synthesis of europium-containing materials, such as europium oxide (Eu₂O₃), which is a common end-product of the decomposition and a valuable phosphor material.

Studies using thermogravimetry (TG), differential thermal analysis (DTA), and mass spectrometry have elucidated the sequential breakdown of Europium(III) acetate tetrahydrate (Eu(CH₃COO)₃·4H₂O). researchgate.net The process begins with dehydration, followed by the decomposition of the anhydrous acetate, and finally the conversion of intermediates into the stable oxide.

The decomposition proceeds through the following general stages:

Dehydration: The tetrahydrate first loses its water molecules in several steps over a temperature range of approximately 70°C to 283°C, forming intermediate hydrates before yielding the anhydrous salt. wikipedia.orgresearchgate.net

Anhydrous Acetate Decomposition: The anhydrous Eu(CH₃COO)₃ begins to decompose at around 310°C. This stage involves the formation of a basic acetate intermediate, europium oxyacetate (EuO(CH₃COO)). The primary gaseous products at this stage include acetone (B3395972) ((CH₃)₂CO) and carbon dioxide (CO₂). wikipedia.orgresearchgate.net

Intermediate Oxycarbonate Formation: As the temperature increases to the range of 347°C to 466°C, the europium oxyacetate further decomposes to form intermediate europium oxycarbonates, such as Eu₂O(CO₃)₂ and Eu₂O₂CO₃. wikipedia.orgresearchgate.net

Final Oxide Formation: At temperatures above approximately 663°C, the oxycarbonate intermediates decompose completely to yield the final product, cubic europium(III) oxide (Eu₂O₃). researchgate.netresearchgate.net

Table 2: Thermal Decomposition Stages of Europium(III) Acetate Tetrahydrate

Stage Temperature Range (°C) Solid-Phase Product Key Gaseous Products Reference
1 135 - 283 Eu(CH₃COO)₃·xH₂O → Eu(CH₃COO)₃ H₂O wikipedia.orgresearchgate.net
2 ~310 - 390 Eu(CH₃COO)₃ → EuO(CH₃COO) (CH₃)₂CO, CO wikipedia.org
3 ~390 - 466 EuO(CH₃COO) → Eu₂O₂CO₃ (CH₃)₂CO wikipedia.orgresearchgate.net

Note: The exact temperatures and intermediate formulas can vary slightly depending on the experimental conditions, such as the heating rate and atmosphere.

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
Europium(3+) acetate 164792
Europium(III) oxide 159424
Water 962
Acetic acid 176
Acetone 180
Carbon dioxide 280
Europium 62886
Yttrium(III) hydroxide 16212513
Lutetium(III) oxide 165780
Cadmium selenide 62678
Lanthanum oxyfluoride 13953331
Strontium acetate 11163

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Complexation Strategies

The design of ligands is paramount in controlling the structure, stability, and photophysical properties of Europium(III) complexes. Strategies range from the use of simple bidentate carboxylates to the encapsulation of the metal ion within complex macrocyclic scaffolds.

The acetate (B1210297) anion (CH₃COO⁻) typically coordinates to the Eu³⁺ ion in a bidentate fashion, where both oxygen atoms of the carboxylate group bind to the metal center. This interaction is fundamental to the structure of simple europium carboxylates. In some instances, acetate groups can also act as bridging ligands between two metal centers. For example, the crystal structure of gadolinium(III) acetate, which is isostructural with its europium analogue, reveals a dimeric structure where two rare-earth metal atoms are bridged by acetate oxygen atoms. researchgate.net In this arrangement, each metal atom's coordination number of nine is satisfied by three bidentate acetate groups, two water molecules, and a bridging oxygen from an adjacent acetate. researchgate.net Similarly, in anhydrous europium(III) acetate, Eu(OAc)₃, the acetate groups link the Eu³⁺ centers to form a coordination polymer. researchgate.net

To achieve greater stability and to precisely control the coordination environment, multi-dentate and macrocyclic ligands are frequently employed. These ligands can wrap around the Eu³⁺ ion, satisfying multiple coordination sites simultaneously.

Polydentate Ligands: Ligands such as ethylenediaminetetraacetic acid (EDTA), 3,5-pyridinedicarboxylic acid (DPA), and diethylenetriaminepentaacetic acid (DTPA) are strong chelators for Eu³⁺. researchgate.netd-nb.info EDTA, a hexadentate ligand, typically binds to Eu³⁺ leaving three coordination sites available, which are usually occupied by water molecules. d-nb.infotandfonline.com

Macrocyclic Scaffolds: Macrocyclic ligands like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) provide a pre-organized cavity that encapsulates the Eu³⁺ ion. d-nb.infochemrxiv.org These complexes exhibit high thermodynamic stability and kinetic inertness. The Eu(DOTA)⁻ complex features the octadentate DOTA ligand binding the europium ion, with a single water molecule typically completing the nine-coordinate sphere. d-nb.infochemrxiv.org The use of such macrocycles is a key strategy in designing functional europium complexes for various applications. pdx.edudiva-portal.orgnih.govrsc.org The addition of a second lanthanide ion, such as gadolinium(III), to solutions containing europium(III) macrocycles can enhance the luminescence of the europium complex. spiedigitallibrary.org

The interaction between the ligand and the metal can be understood through hard-soft acid-base (HSAB) theory; the hard Eu³⁺ ion prefers to bind to hard donor atoms like oxygen and nitrogen. rsc.orgrsc.org Modifying the ligand's electronic structure, for instance by substituting an amide for a carboxylate donor, can alter the electrochemical potentials of the complex. rsc.org

Furthermore, the energy levels of the ligand are crucial for the "antenna effect," where the organic ligand absorbs light and transfers the energy to the Eu³⁺ ion, leading to the characteristic red luminescence. The coordination polyhedral structure directly influences the electron density and the distance between the coordinating atoms and the lanthanide ion, which in turn alters the ligand-to-metal charge transfer (LMCT) states. acs.org For example, a shorter distance between the Eu³⁺ ion and the oxygen atoms of a β-diketonate ligand can lead to stronger electronic interactions and a lower LMCT energy level. acs.org The formation of rigid structures, such as Si-O-Si frameworks within the ligand, can enhance the rigidity of the system, promoting more efficient energy transfer and stronger coordination bonds. nih.gov

Structural Characterization of Europium(III) Acetate Complexes

The precise three-dimensional arrangement of atoms in Europium(III) complexes is determined using a combination of X-ray crystallography and various spectroscopic techniques. These methods provide a detailed picture of the coordination geometry, bond lengths, and the local environment of the Eu³⁺ ion.

Research has yielded crystal structures for a variety of Europium(III) coordination compounds:

Formation Constants and Thermodynamic Parameters of Complexation

The complexation of Europium(III) with acetate ions in aqueous solutions has been studied to determine the stability and thermodynamic driving forces of formation. Potentiometric studies conducted at temperatures ranging from 25°C to 170°C have shown that the formation of europium acetate complexes, such as Eu(CH₃COO)²⁺ and Eu(CH₃COO)₂⁺, becomes more favorable at higher temperatures. researchgate.net The logarithms of the association constants (log K) for these complexes increase with rising temperature, indicating that the complexation processes are endothermic. researchgate.net For instance, the log K₁ for the formation of Eu(CH₃COO)²⁺ increases from 2.91 at 25°C to 4.25 at 170°C. researchgate.net Similarly, the log K₂ for Eu(CH₃COO)₂⁺ rises from 4.83 at 25°C to 7.39 at 170°C. researchgate.net

Thermodynamic Association Constants for Europium Acetate Complexes at Various Temperatures

Complex SpeciesTemperature (°C)Log K
Eu(CH₃COO)²⁺252.91
1704.25
Eu(CH₃COO)₂⁺254.83
1707.39

Data sourced from potentiometric studies. researchgate.net

Supramolecular Architectures and Polymeric Structures

Europium(III) ions, often sourced from europium acetate, are pivotal in constructing sophisticated supramolecular architectures and coordination polymers. These structures are held together by a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The resulting materials often exhibit unique photoluminescent properties derived from the Eu(III) ion. nih.govresearchgate.net For example, europium(III) acetate hydrate (B1144303) has been used as the metal source to create supramolecular metallogels with benzene-1,3,5-tricarboxylic acid, which show mechanical robustness and potential for use in semiconducting devices. rsc.org

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules that serve as robust scaffolds for creating organic-inorganic hybrid materials. Europium(III) complexes have been successfully integrated with POSS frameworks to develop materials with enhanced thermal stability and bright luminescence. nih.gov

In one approach, a thenoyltrifluoroacetone-functionalized POSS ligand was used to complex Eu(III) ions, resulting in the first europium(III) β-diketonate complex functionalized POSS. nih.gov This hybrid material is a liquid at room temperature and exhibits intense red emission under UV irradiation due to efficient energy transfer from the ligand to the europium ion. nih.gov In other work, novel double-decker silsesquioxanes were synthesized by coordinating Eu(III) ions with the silanol (B1196071) groups of a partially condensed TetraSilanolPhenyl POSS. researchgate.net These materials feature a completely condensed structure and distinct luminescent properties, making them candidates for novel luminescent devices. researchgate.net The self-assembly of terpyridine-functionalized POSS nanocages in the presence of Eu(III) ions can lead to 3D architectures that display strong red emission, particularly in the solid state. researchgate.net

Coordination polymers (CPs) are multi-dimensional structures formed by the linkage of metal ions with organic ligands. The acetate ion can be directly incorporated as a ligand in such polymers alongside other organic linkers.

A notable example is the one-dimensional coordination polymer, poly[(acetato)aqua(μ₃-phthalato)europium(III)], formulated as [Eu(phth)(OAc)(H₂O)]n. nih.gov In this structure, each Eu(III) ion is coordinated by nine oxygen atoms, creating a distorted tricapped trigonal-prismatic geometry. nih.gov The polymer chain is constructed from these {EuO₉} polyhedra, which are linked by phthalate (B1215562) (phth²⁻) and acetate (OAc⁻) ligands. nih.gov These one-dimensional chains further assemble into a supramolecular structure through hydrogen bonding and aromatic π-π interactions. nih.gov The phthalate ligand in this polymer acts as an effective sensitizer, enabling the characteristic red luminescence of the Eu(III) ion. nih.gov

Europium(III) acetate serves as a valuable component for integration into various hybrid materials, imparting its unique luminescent properties to the host matrix.

One example involves a europium-based hybrid material synthesized through a solvent-free mechanochemical process, combining a Eu(III) complex (Eu(D-facam)₃) with tetramethylammonium (B1211777) acetate (TMAOAc). researchgate.net In this bimetallic compound, the acetate ion functions as a bridging molecule connecting multiple Eu(III) complexes. researchgate.net This hybrid material demonstrates significantly enhanced luminescence, high circular polarization activity, and excellent thermal stability compared to the original europium complex. researchgate.net

In another application, hybrid materials have been prepared by blending a ternary europium complex with tri-cellulose acetate (TCA). scientific.netresearchgate.net Using dimethyl sulfoxide (B87167) (DMSO) as a mutual solvent, a luminescent hybrid material, TCA/Eu(AA)₃Phen, was formed. scientific.netresearchgate.net Fourier-transform infrared spectroscopy confirmed the successful doping of the europium complex within the cellulose (B213188) acetate polymer matrix. scientific.netresearchgate.net

Advanced Luminescence Phenomena and Mechanisms

Photophysical Properties of Europium(III) Acetate (B1210297) Derivatives

The characteristic red emission of europium(III) ions is a result of a complex interplay of electronic transitions, ligand-to-metal energy transfer, and environmental factors that influence the efficiency of these processes.

The luminescence of Europium(III) ions originates from electronic transitions within the 4f electron shell. These transitions, known as f-f transitions, are characteristically narrow and appear as line-like spectra. frontiersin.org Direct excitation of the Eu³⁺ ion is generally inefficient because these f-f transitions are Laporte-forbidden, leading to very low molar absorption coefficients. mdpi.com

The emission spectrum of a typical europium(III) complex, upon excitation, displays a series of distinct bands corresponding to transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄). mdpi.comscirp.org

⁵D₀ → ⁷F₀: This transition, typically observed around 580 nm, is often weak and its presence can indicate a single, stable coordination environment around the Eu³⁺ ion. mdpi.com

⁵D₀ → ⁷F₁: Occurring around 590-595 nm, this is a magnetic dipole transition and its intensity is largely independent of the local symmetry of the complex. ijcrt.org

⁵D₀ → ⁷F₂: This "hypersensitive" transition, found around 612-618 nm, is an electric dipole transition. Its intensity is highly sensitive to the coordination environment and symmetry around the Eu³⁺ ion. ijcrt.orgmdpi.com A more intense ⁵D₀ → ⁷F₂ transition relative to the ⁵D₀ → ⁷F₁ transition suggests a lower symmetry environment, which is often desirable for brighter luminescence. ijcrt.orgnih.gov

⁵D₀ → ⁷F₃ and ⁵D₀ → ⁷F₄: These transitions appear at longer wavelengths, around 650 nm and 700 nm respectively, and are generally weaker. mdpi.comscirp.org

The analysis of the splitting and relative intensities of these emission bands provides valuable information about the symmetry of the Eu³⁺ coordination site. For instance, a single sharp peak for the ⁵D₀→⁷F₀ transition suggests a single emitting site, while multiple peaks for the ⁵D₀→⁷F₁ transition can indicate a lower symmetry around the europium ion. ucj.org.ua Studies on europium(III) triacetate tetrahydrate have allowed for the detailed assignment of crystal-field levels based on high-resolution absorption and emission spectra. researchgate.net

To overcome the inefficiency of direct f-f excitation, a process called sensitization is employed. This involves the use of organic ligands, or "antennas," that can strongly absorb light and then transfer this energy to the europium ion. mdpi.commdpi.com This intramolecular energy transfer process is often referred to as the "antenna effect." mdpi.comacs.org

The process generally follows these steps:

The organic ligand absorbs light, exciting it from its ground singlet state (S₀) to an excited singlet state (S₁).

The ligand then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁).

Finally, energy is transferred from the ligand's triplet state to the excited states of the Eu³⁺ ion, most notably the ⁵D₀ level. acs.org

Two key parameters used to quantify the efficiency of luminescence are the quantum yield (Φ) and the luminescence lifetime (τ).

The luminescence lifetime is the average time the Eu³⁺ ion remains in the excited ⁵D₀ state before returning to the ground state. It is another indicator of the efficiency of the luminescence process, as longer lifetimes often correlate with higher quantum yields. mdpi.com Lifetimes for europium complexes can range from microseconds (μs) to milliseconds (ms). spiedigitallibrary.orgacs.org For instance, certain nine-coordinate europium complexes have exhibited excited-state lifetimes between 1.56 and 2.18 ms. acs.org

Table 1: Photophysical Properties of Selected Europium(III) Complexes

Complex Quantum Yield (Φ) Lifetime (τ) Excitation Wavelength (λ_ex) Emission Wavelength (λ_em)
[Eu(hth)₃(tppo)₂] 66% - 345 nm 612 nm
[Eu(acac)₃(Br₂-phen)] 13% 790 µs - -
[Eu-DO3A] in H₂O - 0.64 ms - -
[Eu-DO3A] in D₂O - 2.3 ms - -
Eu(PEP)₂(NO₃)₃ (solid) - 1.3 ms ~300-400 nm -

Data sourced from multiple studies for comparative purposes. mdpi.commdpi.commdpi.comresearchgate.net

Energy Transfer Processes in Europium(III) Complexes

The efficiency of luminescence in europium(III) complexes is critically dependent on the dynamics of energy transfer, both from the sensitizing ligand to the metal ion and the subsequent deactivation pathways.

Studies have shown that the Dexter electron exchange mechanism is a dominant pathway for this energy transfer from the ligand's triplet state. acs.org The rate of this transfer is influenced by the energy gap between the ligand's triplet state and the accepting levels of the Eu³⁺ ion, as well as the distance between the donor (ligand) and acceptor (Eu³⁺) orbitals. nih.gov A good energy match, where the ligand's triplet state is slightly higher in energy than the ⁵D₀ or ⁵D₁ levels of Eu³⁺, facilitates efficient transfer. spiedigitallibrary.org

A major non-radiative deactivation pathway involves the coupling of the excited Eu³⁺ ion with high-frequency vibrations from surrounding molecules, particularly O-H, C-H, and N-H oscillators. nih.govrsc.org Water molecules coordinated to the europium ion are particularly effective at quenching luminescence through their O-H vibrations. rsc.org This is why many highly luminescent europium complexes are designed to shield the metal ion from the solvent environment. The replacement of water molecules in the coordination sphere with other ligands can prevent this non-radiative energy loss and enhance luminescence intensity. mdpi.com

Another potential non-radiative pathway is back energy transfer from the Eu³⁺ ion to the ligand's triplet state. This is more likely to occur if the energy gap between the ⁵D₀ level and the ligand's triplet state is small or if the triplet state is lower in energy. nih.gov

Influence of Coordination Environment on Luminescence

The immediate chemical surroundings of the Eu³⁺ ion in europium(3+) acetate, known as the coordination environment, play a pivotal role in determining the efficiency and characteristics of its luminescence. This environment directly affects the probabilities of electronic transitions and the splitting of energy levels. researchgate.nettandfonline.com

The Judd-Ofelt theory is a powerful theoretical framework used to quantitatively analyze the intensities of f-f electronic transitions in lanthanide ions, which are typically forbidden by the Laporte rule. researchgate.net This theory introduces three intensity parameters, Ωλ (where λ = 2, 4, 6), which are determined from the experimental emission spectrum and reflect the influence of the host matrix and the local environment on the transition probabilities. researchgate.netwpmucdn.com These parameters are crucial for calculating other important radiative properties such as transition rates, branching ratios, and radiative lifetimes. scientific.nethep.com.cn

For Eu³⁺ complexes, the emission spectrum is dominated by transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state levels. hep.com.cn The intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition, typically observed around 612 nm, is particularly sensitive to the local coordination environment and is primarily governed by the Ω₂ parameter. researchgate.net A higher Ω₂ value indicates a lower symmetry around the Eu³⁺ ion and a higher degree of covalency in the Eu-ligand bond. researchgate.netcapes.gov.br Conversely, the ⁵D₀ → ⁷F₁ transition is a magnetic dipole transition and its intensity is largely independent of the coordination environment, serving as a reference. researchgate.net

The ratio of the intensities of the ⁵D₀ → ⁷F₂ (electric dipole) to the ⁵D₀ → ⁷F₁ (magnetic dipole) transitions, often called the asymmetry ratio (R), is a direct probe of the local symmetry of the Eu³⁺ ion. researchgate.net A higher R value signifies a greater deviation from inversion symmetry at the europium ion site. mdpi.com Studies on various europium complexes have demonstrated that the coordination of ligands like acetate influences these parameters significantly, thereby modulating the luminescence output. hep.com.cnacs.org

Table 1: Relationship between Judd-Ofelt Parameters and Europium(3+) Ion Environment

Judd-Ofelt ParameterRelationship to Coordination EnvironmentImplication for Luminescence
Ω₂ Highly sensitive to the local symmetry and covalency of the Eu-ligand bond.A larger Ω₂ value corresponds to a more asymmetric environment and stronger covalency, leading to a more intense ⁵D₀ → ⁷F₂ (red) emission. researchgate.netcapes.gov.br
Ω₄, Ω₆ Related to the bulk properties and rigidity of the host matrix.Less sensitive to minor changes in the immediate coordination sphere compared to Ω₂. researchgate.net
Asymmetry Ratio (I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁)) Directly reflects the lack of inversion symmetry at the Eu³⁺ site.A higher ratio indicates a lower local symmetry, which enhances the probability of the hypersensitive ⁵D₀ → ⁷F₂ transition. researchgate.netmdpi.com

This table provides a generalized summary based on the principles of the Judd-Ofelt theory.

The ligands surrounding the Eu³⁺ ion, in this case, the acetate groups and any coordinated solvent molecules, create a "ligand field" (or crystal field) that perturbs the electronic energy levels of the ion. wpmucdn.com This interaction lifts the degeneracy of the ⁷Fⱼ levels, resulting in the splitting of the emission bands into multiple components, known as Stark splitting. researchgate.net

The number of observed spectral lines for a given ⁵D₀ → ⁷Fⱼ transition is determined by the site symmetry of the Eu³⁺ ion. researchgate.netresearchgate.net For instance, a single, sharp peak for the ⁵D₀ → ⁷F₀ transition (around 580 nm) is indicative of only one type of luminescent Eu³⁺ center. ucj.org.ua The splitting of the ⁵D₀ → ⁷F₁ and ⁵D₀ → ⁷F₂ transitions into (2J+1) or fewer components provides direct information about the point group symmetry of the Eu³⁺ site. researchgate.net For example, the presence of the maximum number of Stark components suggests a very low symmetry environment (e.g., Cₙ, Cₙᵥ, or Cₛ). researchgate.netucj.org.ua

In europium(III) acetate, changes in the coordination environment, such as dehydration or thermal decomposition, alter the ligand field, leading to observable changes in the spectral splitting and the relative intensities of the emission bands. researchgate.netresearchgate.net This sensitivity makes Eu³⁺ an effective spectroscopic probe for its local environment. researchgate.net Unusual and large ligand field splittings can occur due to specific interactions like hydrogen bonding that cause angular distortions in the coordination geometry. nih.gov

Luminescence Quenching Mechanisms

Luminescence quenching refers to any process that decreases the intensity or lifetime of the fluorescence. In this compound, several mechanisms can compete with the desired radiative decay, leading to a reduction in emission efficiency.

Concentration quenching is a significant issue where the luminescence intensity decreases after the concentration of the luminescent species exceeds an optimal value. optica.org This phenomenon occurs due to non-radiative energy transfer between neighboring Eu³⁺ ions, a process that becomes more probable as the distance between them decreases. aip.org

Several strategies have been developed to mitigate concentration quenching in europium complexes:

Host-Guest Chemistry: Incorporating the europium complex into a host matrix, such as a polymer, can enforce a homogeneous distribution and increase the distance between the luminescent centers. For example, using a calixarene (B151959) polymer as a host for a Eu³⁺ complex has been shown to effectively suppress concentration quenching, allowing for higher doping concentrations without sacrificing luminescence intensity. optica.org

Inert Shell Coating: For nanoparticle-based materials, coating the core containing the lanthanide ions with an inert shell of an undoped material effectively isolates the emitters from each other and from surface quenchers. nih.govacs.org This strategy prevents energy migration to quenching sites. nih.gov

Co-doping: Introducing other ions into the host lattice can help to improve the distribution of the Eu³⁺ dopants and reduce the formation of clusters, which are hotbeds for concentration quenching. rsc.orgacs.org For instance, co-doping with Na⁺ ions in a CaF₂ host has been shown to alleviate concentration quenching for Nd³⁺ emitters, a principle applicable to other lanthanides. rsc.org

Dye Sensitization: Anchoring an organic dye to the surface of a nanoparticle containing lanthanide emitters can alleviate concentration quenching by providing an alternative and efficient energy harvesting pathway. researchgate.net

Photoinduced electron transfer (PET) is a significant non-radiative quenching pathway in many luminescent europium complexes. borbasgroup.com This process involves the transfer of an electron from an excited state of the organic ligand (the "antenna") to the Eu³⁺ ion, forming a transient Eu²⁺ and a ligand radical cation. researcher.lifersc.org This charge-separated state typically decays non-radiatively, thus competing with the intramolecular energy transfer from the ligand to the Eu³⁺ ion that is necessary for sensitized luminescence. borbasgroup.comresearcher.life

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory has become an indispensable tool in computational chemistry for investigating the electronic structure of complex molecules. While specific DFT studies on Europium(3+) acetate (B1210297) are not extensively documented in publicly available literature, the methodology is widely applied to similar Europium(III) complexes. nih.govresearchgate.net These studies provide a framework for understanding the likely structural and electronic characteristics of Europium(3+) acetate.

A crucial first step in any DFT study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this would involve determining the bond lengths, bond angles, and coordination environment of the Eu³⁺ ion with the acetate ligands. acs.org The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals often employed for lanthanide complexes. osti.gov

Upon successful geometry optimization, a range of electronic properties can be calculated. These properties provide insights into the stability, reactivity, and bonding within the molecule. Key electronic properties that would be determined for this compound are presented in Table 1.

Electronic PropertyDescriptionSignificance for this compound
Total EnergyThe total electronic energy of the molecule in its optimized geometry.Indicates the stability of the complex.
Dipole MomentA measure of the overall polarity of the molecule.Provides information about the charge distribution and intermolecular interactions.
Mulliken Atomic ChargesPartial charges assigned to individual atoms in the molecule.Helps in understanding the nature of the Eu-O bonds and the charge distribution on the acetate ligands.
Bond OrdersA measure of the number of chemical bonds between two atoms.Characterizes the strength and nature of the coordination bonds between the Eu³⁺ ion and the acetate ligands.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions within a molecule. nih.gov The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its ability to participate in charge transfer processes. For this compound, the HOMO is expected to be localized on the acetate ligands, while the LUMO may have contributions from both the ligands and the Eu³⁺ ion. researchgate.net

DFT calculations can also provide information about the energies and characteristics of the excited states of the molecule. This is crucial for understanding the photophysical properties of this compound, particularly its luminescence. nih.gov The calculations would identify the nature of the electronic transitions, such as ligand-to-metal charge transfer (LMCT) states, which are often involved in the sensitization of Eu³⁺ luminescence.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

TD-DFT is a powerful extension of DFT that allows for the calculation of excited-state properties and the prediction of optical spectra. nih.gov While specific TD-DFT studies on this compound are scarce, the methodology is routinely applied to other luminescent lanthanide complexes to understand their absorption and emission properties. acs.org

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states. nih.gov For this compound, this would involve identifying the wavelengths at which the complex absorbs light and the intensity of these absorptions. The predicted spectrum could then be compared with experimental data to validate the computational model. The calculations would likely reveal absorption bands in the UV region corresponding to π-π* transitions within the acetate ligands.

A hypothetical representation of data that could be obtained from a TD-DFT calculation for this compound is presented in Table 2.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₁4.522740.015HOMO -> LUMO (π-π)
S₂4.882540.082HOMO-1 -> LUMO (π-π)
S₃5.152410.009HOMO -> LUMO+1 (π-π*)

In the context of photophysics, hole-electron recombination refers to the process where an excited electron returns to the hole it left behind in a lower energy level, often resulting in the emission of light. TD-DFT can be used to analyze the spatial distribution of the electron and hole in the excited state. acs.org This analysis helps in understanding the charge transfer character of the excitation and the likelihood of radiative recombination. For this compound, this analysis would reveal the extent of charge separation in the excited states and provide insights into the efficiency of energy transfer from the ligands to the Eu³⁺ ion, which is a critical step in the luminescence process.

Advanced Spectroscopic Techniques for Structural Elucidation

Experimental spectroscopic techniques are essential for validating computational models and providing a detailed understanding of the structure and bonding in this compound.

Luminescence spectroscopy is a particularly powerful tool for studying europium complexes due to the characteristic sharp emission lines of the Eu³⁺ ion. researchgate.netresearchgate.net The emission spectrum is highly sensitive to the local coordination environment of the metal ion. researchgate.netresearchgate.net Analysis of the splitting and relative intensities of the ⁵D₀ → ⁷Fₙ transitions can provide information about the symmetry of the coordination site and the number of coordinating ligands. researchgate.netresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the bonding within the acetate ligands and their coordination to the europium ion. frontiersin.orgfrontiersin.orgresearchgate.net The positions and intensities of the carboxylate stretching frequencies (symmetric and asymmetric) are particularly informative for determining the coordination mode of the acetate groups (e.g., monodentate, bidentate, bridging). researchgate.net

A summary of key spectroscopic techniques and their applications in the study of this compound is presented in Table 3.

Spectroscopic TechniqueInformation ObtainedKey Findings for this compound
Luminescence SpectroscopyCoordination environment, symmetry of the Eu³⁺ site, and energy transfer processes. researchgate.netresearchgate.netThe splitting of the ⁵D₀ → ⁷Fₙ transitions reveals the low symmetry of the Eu³⁺ coordination site. researchgate.net The intensity ratio of the electric-dipole (⁵D₀ → ⁷F₂) to magnetic-dipole (⁵D₀ → ⁷F₁) transitions is a sensitive probe of the coordination environment. researchgate.net
Infrared (IR) SpectroscopyVibrational modes of the acetate ligands and their coordination to the Eu³⁺ ion. frontiersin.orgfrontiersin.orgThe separation between the asymmetric and symmetric carboxylate stretching frequencies (Δν) indicates the coordination mode of the acetate ligands. researchgate.net
Raman SpectroscopyComplementary vibrational information to IR, particularly for symmetric vibrations. frontiersin.orgfrontiersin.orgProvides additional data on the ligand vibrations and the Eu-O coordination bonds.
Absorption SpectroscopyElectronic transitions within the complex. researchgate.netresearchgate.netShows absorption bands in the UV region corresponding to ligand-centered transitions. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial tool for probing the vibrational modes of this compound, particularly the coordination of the acetate ligands to the europium ion. In an aqueous solution of the compound, specific IR bands provide evidence for the metal-ligand interaction and the presence of hydrated species. frontiersin.org

In a 0.1 M aqueous solution of this compound, characteristic absorption bands are observed at 1553 cm⁻¹, 1453 cm⁻¹, and 1411 cm⁻¹. frontiersin.org These bands are associated with the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate ligands. The positions and separation of these bands are sensitive to the coordination mode of the acetate group (e.g., monodentate, bidentate chelating, or bridging). cdnsciencepub.com Additionally, a peak at 3080 cm⁻¹ in the concentrated solution is attributed to the C-H stretching vibrations of the europium-acetate complex. frontiersin.org

The spectra also reveal the presence of water molecules in the coordination sphere. Bands related to intramolecular water vibrations include a bending vibration at 1630 cm⁻¹, a combined libration and bending vibration at 2190 cm⁻¹, and a broad O-H stretching band centered around 3300 cm⁻¹. frontiersin.org

Table 1: Characteristic Infrared (IR) Bands for Aqueous this compound

Wavenumber (cm⁻¹) Assignment Reference
3300 O-H stretching of water frontiersin.org
3080 C-H stretching of acetate in the complex frontiersin.org
2190 Combined libration + bending vibrations of water frontiersin.org
1630 Bending vibrations of water frontiersin.org
1553 Asymmetric COO⁻ stretching frontiersin.org
1453 Symmetric COO⁻ stretching frontiersin.org
1411 Symmetric COO⁻ stretching frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is dominated by the paramagnetic nature of the Eu³⁺ ion. This paramagnetism leads to significant changes in the NMR spectra of coordinating molecules, a property that is widely exploited. wikipedia.orgslideshare.netnih.govresearchgate.net

Europium(III) complexes are well-known as paramagnetic shift reagents, inducing large chemical shifts in the resonances of nuclei in proximity. slideshare.netnih.gov The magnitude of this induced shift is dependent on the distance and angle between the Eu³⁺ ion and the nucleus, which can be used to deduce structural information. For instance, in other Eu(III) complexes, coordinated water protons have been observed to shift to as far as ~50 ppm. nih.gov Europium complexes typically cause downfield shifts. slideshare.net This effect is particularly useful for resolving overlapping signals in complex spectra and for distinguishing between enantiomers when using chiral europium complexes. slideshare.netnih.gov

Another advanced NMR application involving Eu³⁺ is Chemical Exchange Saturation Transfer (CEST). CEST agents possess exchangeable protons that can be selectively saturated with radiofrequency pulses, leading to a decrease in the bulk water signal. This provides a mechanism for MRI contrast. nih.govnih.gov The anisotropic Eu³⁺ ion is effective for generating these shifted resonances without the extensive line broadening that isotropic ions like Gd³⁺ can cause. nih.gov

Table 2: Key Features of Europium(3+) in NMR Spectroscopy

Feature Description Application Reference
Paramagnetic Shift Induces large, typically downfield, shifts in the chemical resonances of nearby nuclei. Simplification of complex spectra; structural analysis. slideshare.netresearchgate.net
Chiral Shift Reagent Chiral Eu(III) complexes can resolve signals of enantiomers. Determination of enantiomeric purity. slideshare.netnih.gov
CEST Effect Exchangeable protons on the complex are shifted far from the bulk water signal. Magnetic Resonance Imaging (MRI) contrast agents. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the oxidation state of elements within a compound. For this compound, XPS can confirm the +3 oxidation state of the europium ion. caltech.edumccrone.com

The XPS spectra of Eu(III) compounds are characterized by complex features in the Eu 3d and Eu 4d core level regions. These regions exhibit intricate multiplet splitting and the presence of "shake-down" satellite structures, which are indicative of the paramagnetic nature of the Eu³⁺ ion. thermofisher.com While this complexity can make simple peak fitting challenging, it provides a fingerprint for the Eu(III) state. thermofisher.com

The binding energy of the Eu 3d₅/₂ peak is a key identifier for the oxidation state. For Eu(III) oxide, this peak is found at approximately 1135 eV. thermofisher.com In other Eu(III) coordination compounds, the Eu 3d₅/₂ and Eu 3d₃/₂ peaks have been identified around 1134.6 eV and 1164.5 eV, respectively. researchgate.net These values serve as a reliable reference for identifying the trivalent state in europium acetate.

Table 3: Representative XPS Binding Energies for Eu(III) Compounds

Spectral Region Binding Energy (eV) Assignment Reference
Eu 3d₅/₂ ~1135 Eu³⁺ thermofisher.com
Eu 3d₃/₂ ~1164.5 Eu³⁺ researchgate.net
C 1s ~284.8 Adventitious Carbon / Aliphatic Carbon thermofisher.com

UV-Vis Absorption and Emission Spectroscopy

The most prominent feature of this compound is its strong, characteristic red luminescence upon UV irradiation. sigmaaldrich.com This phenomenon is studied using UV-Vis absorption and emission (photoluminescence) spectroscopy.

The luminescence arises from intramolecular energy transfer, often called the "antenna effect." In this process, the organic ligands (the acetate groups, in this case) absorb UV light and transfer the energy to the central Eu³⁺ ion, which then de-excites by emitting photons. researchgate.net The absorption spectrum of Eu(III) complexes typically shows broad bands in the UV region corresponding to the π-π* transitions of the ligands. nih.govmdpi.com

The emission spectrum of Eu³⁺ is characterized by a series of sharp, narrow bands resulting from Laporte-forbidden 4f-4f electronic transitions. rsc.org The primary transitions originate from the excited ⁵D₀ state to the various levels of the ⁷F ground state manifold (⁷Fⱼ, where J = 0, 1, 2, 3, 4). nih.govmdpi.com

Key transitions include:

⁵D₀ → ⁷F₀: A forbidden transition around 575-581 nm. Its presence indicates a low-symmetry coordination environment for the Eu³⁺ ion. researchgate.net

⁵D₀ → ⁷F₁: A magnetic dipole transition, typically observed between 581-605 nm. researchgate.net

⁵D₀ → ⁷F₂: A "hypersensitive" electric dipole transition from 605-635 nm. This is usually the most intense peak in the spectrum and is responsible for the brilliant red color of europium luminescence. rsc.orgresearchgate.net

The splitting pattern and relative intensities of these emission bands are highly sensitive to the local symmetry and coordination environment of the Eu³⁺ ion. rsc.orgresearchgate.net

Table 4: Principal Luminescence Transitions for Europium(3+)

Transition Wavelength Range (nm) Type Characteristics Reference
⁵D₀ → ⁷F₀ 575 - 581 Forbidden Electric Dipole Weak, indicates low symmetry researchgate.net
⁵D₀ → ⁷F₁ 581 - 605 Magnetic Dipole Moderate intensity, reference peak researchgate.net
⁵D₀ → ⁷F₂ 605 - 635 Hypersensitive Electric Dipole Strongest emission, responsible for red color researchgate.net
⁵D₀ → ⁷F₃ ~653 Electric Dipole Weak mdpi.com
⁵D₀ → ⁷F₄ ~702 Electric Dipole Weak

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of this compound. However, for luminescent compounds like this, the Raman spectrum can be dominated by fluorescence signals, especially when using visible laser excitation (e.g., 532 nm). frontiersin.orgcas.cz Using near-infrared excitation (e.g., 785 nm) can help suppress this luminescence and reveal the underlying vibrational bands. cas.cz

In studies using a 532 nm laser on a 0.1 M aqueous solution of this compound, specific bands were observed at 1533, 1896, and 2556 cm⁻¹. These bands are not assigned to vibrational modes but are associated with the luminescence of the europium complex itself. frontiersin.org An additional luminescence band was noted at 3390 cm⁻¹, overlapping with the broad Raman band of water's O-H stretching vibrations (3000–3800 cm⁻¹). frontiersin.orgresearchgate.net

While direct observation of acetate's vibrational modes via Raman can be challenging due to this interference, data from other, non-luminescent metal acetates can provide insight into the expected positions of these bands. For instance, characteristic acetate vibrations include O-C-O bending and C-C stretching modes. chem-soc.sis-a-s.org

Table 5: Observed Bands in the Raman Spectrum of Aqueous this compound (532 nm excitation)

Wavenumber (cm⁻¹) Assignment Reference
3390 Eu(III) Luminescence frontiersin.orgresearchgate.net
3000 - 3800 O-H Stretching of Water frontiersin.orgresearchgate.net
2556 Eu(III) Luminescence frontiersin.orgnih.govfrontiersin.org
1896 Eu(III) Luminescence frontiersin.orgnih.govfrontiersin.org
1533 Eu(III) Luminescence frontiersin.orgnih.govfrontiersin.org

Catalytic Applications and Reaction Mechanisms

Role of Europium(III) Acetate (B1210297) in Lewis Acid Catalysis

Europium(III) compounds, including the acetate and more commonly studied triflate salts, function as effective Lewis acid catalysts. ereztech.comfishersci.com The Eu(III) ion, with its positive charge and accessible f-orbitals, can accept electron pairs from substrate molecules, thereby activating them for subsequent reactions. This Lewis acidity is central to its catalytic function in several important organic reactions. fishersci.comamericanelements.com As a hard Lewis acid, the Eu(III) ion preferentially coordinates with hard bases, such as oxygen atoms found in carbonyl compounds. americanelements.comfishersci.ca

One of the most notable applications of europium(III) catalysis is in the Mukaiyama aldol (B89426) reaction, a crucial carbon-carbon bond-forming reaction. americanelements.com In this reaction, a silyl (B83357) enol ether reacts with an aldehyde or ketone. Europium(III) catalysts, particularly europium(III) trifluoromethanesulfonate (B1224126) (Eu(OTf)₃), have demonstrated high efficacy in promoting this reaction, even in aqueous environments. americanelements.comwikipedia.org The ability to function in water is a significant advantage, aligning with the principles of green chemistry. isotope-cmr.com

The catalytic cycle involves the coordination of the aldehyde's carbonyl oxygen to the Eu(III) center, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. Research using ligands in conjunction with Eu(OTf)₃ has led to unprecedented stereoselectivities in aqueous Mukaiyama aldol reactions for a wide range of aldehydes. wikipedia.orgfishersci.dk For instance, a complex of Eu(III) with a specific multidentate ligand yielded aldol adducts with high diastereoselectivities (21:1 to 32:1) and enantioselectivities (90% to 96% ee). isotope-cmr.comfishersci.dk

Aldehyde SubstrateDiastereoselectivity (syn:anti)Enantioselectivity (% ee)Reference
Aromatic (electron-donating substituents)HighHigh wikipedia.org
Aromatic (electron-withdrawing substituents)HighHigh wikipedia.org
Aliphatic21:1 to 32:190 to 96% fishersci.dk
α,β-Unsaturated21:1 to 32:190 to 96% fishersci.dk

Table 1: Performance of Europium(III)-based catalysts in the Mukaiyama Aldol Reaction with various aldehyde substrates.

The chemical properties of lanthanide ions like Eu(III) make them ideal candidates for use in artificial metalloenzymes and for mimicking the active sites of natural metalloenzymes. fishersci.ca These properties include their hard Lewis acidity, high and flexible coordination numbers (typically 8-12), and rapid ligand-exchange kinetics. fishersci.ca By incorporating Eu(III) into protein scaffolds, researchers can design catalysts that combine the reactivity of the metal ion with the high selectivity conferred by the enzyme's structure. fishersci.canih.gov

Studies have demonstrated the successful incorporation of Eu(III) into the active site of a modified phosphotriesterase, an enzyme that naturally contains a dinuclear metal center. fishersci.ca Despite coordinating a single, non-native Eu(III) ion, the engineered enzyme retained esterase activity. fishersci.ca This provides proof-of-principle that lanthanoenzymes can be engineered, maintaining sufficient Lewis acidity for catalysis even when coordinated by the protein's ligands. fishersci.ca This approach opens avenues for creating novel catalysts for reactions not seen in nature. nih.gov

Mechanistic Investigations of Catalytic Activity

Understanding the mechanism of Eu(III)-catalyzed reactions is crucial for optimizing catalyst performance and designing new catalytic systems.

Lanthanide(III) complexes are characterized by fast ligand-exchange kinetics, a consequence of the predominantly ionic interactions between the metal ion and the ligands. fishersci.ca This property is vital for catalysis, as it allows for the rapid binding of substrates and release of products from the metal's coordination sphere. The coordination environment of Eu(III) in solution, particularly the number of coordinated water molecules, is a key factor in its catalytic activity, especially in aqueous reactions. sigmaaldrich.com

Luminescence spectroscopy is a powerful tool for probing this environment. sigmaaldrich.com By measuring the luminescence decay of Eu(III) in H₂O and D₂O, the number of water molecules directly coordinated to the metal ion can be determined. sigmaaldrich.com Studies on the Eu(OTf)₃-catalyzed Mukaiyama aldol reaction have used this technique to show that the aldehyde substrate can displace coordinated water molecules, confirming that the substrate directly interacts with the Eu(III) catalyst during the reaction. americanelements.com The rate of water exchange is also a critical parameter, with optimal rates being necessary for efficient catalysis. guidetopharmacology.org

While Eu(III) primarily acts as a Lewis acid, it can also participate in catalytic cycles involving electron transfer. americanelements.com This is most prominent in photoredox catalysis, where the Eu(II)/Eu(III) redox couple is utilized. americanelements.comguidetopharmacology.org In these systems, Eu(III) acts as a precatalyst. americanelements.com Through a process called photoinduced electron transfer, a light-absorbing molecule (chromophore) transfers an electron to the Eu(III) ion, reducing it to the highly reactive Eu(II) state. guidetopharmacology.org

The excited Eu(II) ion is a potent reductant and can then transfer an electron to a substrate, initiating the desired chemical transformation. americanelements.comguidetopharmacology.org This mechanism has been successfully applied to various reductive coupling and functional group transformation reactions. guidetopharmacology.org Control experiments confirm that the reaction does not proceed without the europium complex, light, and a sacrificial reductant, underscoring the essential role of the Eu(II)/Eu(III) electron transfer process. guidetopharmacology.org

Development of Europium(III) Catalysts for Green Chemistry

The push towards more sustainable and environmentally friendly chemical processes has highlighted the potential of europium-based catalysts. americanelements.com A key aspect of green chemistry is the use of water as a reaction solvent, and Eu(III) catalysts have proven to be remarkably water-tolerant. isotope-cmr.com Their ability to catalyze reactions like the Mukaiyama aldol addition in aqueous systems reduces the need for volatile and often toxic organic solvents. americanelements.comwikipedia.org

Furthermore, lanthanide catalysts can often be recovered from the reaction mixture and reused, another important principle of green chemistry. isotope-cmr.com The development of efficient and cost-effective catalysts is a continuous goal in the chemical industry, and europium compounds are beneficial in this regard, enhancing productivity while reducing environmental impact. americanelements.com Research into solid-phase extraction methods for europium aims to create even greener and more efficient ways to separate and recover the catalyst after the reaction. guidetopharmacology.org Recent studies have also explored how europium(III) acetate influences the intermolecular properties and hydrogen bonding of water, which could have further implications for environmental chemistry. fishersci.com

Advanced Applications in Materials Science and Bioimaging

Phosphor Materials and Display Technologies

Europium compounds are fundamental to the development of phosphors, which are essential materials in modern lighting and display technologies. theoremchem.comsamaterials.comaemree.com Europium(3+) acetate (B1210297) serves as a crucial starting material or dopant in the synthesis of these phosphors, prized for the vibrant and efficient red light emission of the Eu³⁺ ion. core.ac.uk

Europium-doped phosphors are responsible for the rich red colors found in a wide array of display technologies, including LED lights, computer monitors, and smartphone screens. aemree.com Historically, achieving a bright, saturated red in color cathode-ray tube (CRT) televisions was a significant challenge until the development of europium-doped yttrium-based phosphors. core.ac.uk Today, this legacy continues, and Eu³⁺-doped materials are indispensable for enhancing color quality and energy efficiency. aemree.com

Europium(3+) acetate is often used as the source of the Eu³⁺ dopant in various host materials. For instance, it has been employed in the sol-gel synthesis of Gadolinium Vanadate (GdVO₄) phosphors. researchgate.net When doped with Eu³⁺, GdVO₄ exhibits a prominent red emission, making it a suitable candidate for display devices. researchgate.net Similarly, Eu³⁺-doped Yttrium Oxide (Y₂O₃) is a well-known red phosphor used in fluorescent lamps. core.ac.ukresearchgate.net The synthesis of these materials often involves introducing europium acetate into a solution containing the host material's precursors. researchgate.netresearchgate.net The resulting phosphors can be efficiently excited by near-UV or blue light, which is critical for their use in phosphor-converted LEDs. core.ac.ukacs.org

Table 1: Examples of Europium-Doped Phosphor Materials
Host MaterialEuropium Source/PrecursorPrimary Emission WavelengthEmission ColorApplication
Gadolinium Vanadate (GdVO₄)Europium(III) acetate618 nmRedDisplay devices, Lighting researchgate.net
Yttrium Oxide (Y₂O₃)Europium(III) acetate~611 nmRedFluorescent lamps, LEDs core.ac.ukresearchgate.net
Strontium Cerate (Sr₂CeO₄)Europium Oxide (from acetate)614 nmRedWhite LEDs acs.org
Calcium Silicate (Ca₂SiO₄)Europium(III) nitrate (B79036) (Eu(NO₃)₃)Varies with particle sizeRedMini/micro-LEDs acs.org

In this system, the phosphor is synthesized at room temperature via a co-precipitation method, using precursors like strontium acetate, sodium molybdate, and the respective rare-earth acetates or nitrates. mdpi.com By keeping the concentration of the green-emitting Tb³⁺ ion constant and varying the concentration of the red-emitting Eu³⁺ ion, the emission color of the resulting phosphor can be adjusted from green to yellow-white and ultimately to red. mdpi.comresearchgate.net This energy transfer mechanism between Tb³⁺ and Eu³⁺ allows for the fine-tuning of the phosphor's chromaticity coordinates, making it possible to achieve a desired white light emission when combined with a UV-LED, a critical requirement for solid-state lighting applications. mdpi.com

Bioimaging and Fluorescent Probes

The unique spectroscopic properties of europium ions, such as their long luminescence lifetimes and characteristic narrow emission bands, are highly advantageous for biological applications. mdpi.com this compound can serve as a starting material for creating complex luminescent probes used for bioimaging, offering high sensitivity and stability. mdpi.com These probes are designed to overcome challenges in biological imaging, such as background autofluorescence from cells and tissues. mdpi.com

Europium complexes can be chemically attached to biomolecules in a process known as bioconjugation. This allows the luminescent "tag" to be delivered to a specific site within a biological system. Advanced bioconjugation techniques enable the site-specific labeling of proteins, peptides, and nucleic acids. nih.govnih.govwpmucdn.com For example, new terpyridine-based europium complexes have been synthesized with short linkers ending in a maleimide (B117702) or hydrazide function. nih.gov These functional groups can react specifically with thiols (from cysteine residues) or carbonyls (from unnatural keto amino acids) in proteins, ensuring the probe is attached at a precise location. nih.gov This site-specific attachment is crucial for applications like luminescence resonance energy transfer (LRET) to measure intramolecular distances accurately. nih.gov The resulting bioconjugates are stable and retain their high luminescence, making them effective tools for targeted delivery and structural biology. nih.gov

A significant advantage of using europium probes is the ability to perform time-resolved fluorescence (TRF) detection. mdpi.combmglabtech.com Biological samples naturally contain molecules (like tryptophan) that fluoresce upon excitation, creating a background signal that can interfere with detection. rsc.org This autofluorescence, however, has a very short lifetime, typically in the nanosecond range. bmglabtech.com

Europium(III) complexes, in contrast, exhibit exceptionally long luminescence lifetimes, often in the microsecond to millisecond range. mdpi.combmglabtech.com TRF techniques exploit this difference by using a pulsed excitation source (e.g., a laser) and introducing a delay (a few microseconds) before starting detection. bmglabtech.comrsc.org By the time the detector is activated, the short-lived background fluorescence has completely decayed, while the long-lived emission from the europium probe persists. bmglabtech.com This "time-gating" dramatically increases the signal-to-noise ratio, allowing for highly sensitive detection of the target analyte, even at low concentrations. mdpi.comrsc.org This method is widely used in immunoassays and for detecting specific molecules like adenosine (B11128) diphosphate (B83284) (ADP) in biological media. bmglabtech.comrsc.org

Europium(III) complexes have been developed as powerful stains for live cell fluorescence microscopy. lboro.ac.uknih.gov These probes can permeate living cells and accumulate in specific subcellular compartments, or organelles. rsc.orglboro.ac.ukresearchgate.net This allows researchers to illuminate and study the structure and function of these organelles with high clarity. lboro.ac.uk

Remarkably, the specific localization of these probes can be controlled through their chemical design. nih.govresearchgate.net Research has shown that the chirality (the "handedness") of a europium complex can dictate its destination within the cell. For instance, in one study, the Λ-enantiomer of a specific europium complex was found to selectively accumulate in the mitochondria of living cells, while its mirror image, the Δ-enantiomer, predominantly localized to the lysosomes. nih.gov This enantioselective localization provides a sophisticated method for targeted organelle imaging. These "EuroTracker" dyes, as they have been called, enable the use of advanced techniques like time-gated spectral imaging to track their position and environment within the cell, offering a deeper understanding of cellular processes. lboro.ac.uknih.govresearchgate.net

Table 2: Examples of Europium-Based Probes in Bioimaging
Probe TypeTarget/ApplicationKey FeatureResearch Finding
ADP-Selective Eu(III) ProbeAdenosine Diphosphate (ADP)Luminescence 'switches on' upon binding ADPAllows for time-resolved detection of ADP in the presence of excess ATP. rsc.org
Chiral Eu(III) ComplexesMitochondria and LysosomesEnantioselective localizationThe Λ enantiomer targets mitochondria, while the Δ enantiomer targets lysosomes. nih.gov
Terpyridine-based Eu(III) ComplexesSite-specific protein labelingShort linkers for bioconjugationEnables precise distance measurements in biomolecules using LRET. nih.gov
PSMA-Targeted Eu(III) ProbePSMA-expressing cancer cellsTargeted delivery to cell membranesAllows for luminescence-guided surgery and microscopy of solid tumors. nih.gov
Nitric Oxide (NO) ProbeNitric Oxide in neurons'Turn-on' luminescence upon reaction with NOUsed for time-resolved imaging of NO production in neuron cells. nih.gov

Optical and Electronic Devices

This compound, owing to the unique luminescent properties of the europium ion, serves as a critical material in the advancement of optical and electronic technologies. sigmaaldrich.comsigmaaldrich.com Its application as a precursor or dopant is pivotal in the development of next-generation solar cells, lighting, and display technologies. The compound's ability to confer strong, narrow-band red emission when appropriately integrated into a material matrix is a key driver of its use. sigmaaldrich.comresearchgate.net

Quantum Dot Solar Cells

In the field of photovoltaics, this compound is utilized as a dopant to enhance the performance of quantum dot (QD) solar cells. sigmaaldrich.comsigmaaldrich.com Quantum dots are semiconductor nanocrystals whose optoelectronic properties are tunable by size. rsc.org The incorporation of europium ions into these structures can further modify and improve their light-harvesting capabilities.

Research has demonstrated the use of Europium(III) acetate hydrate (B1144303) to dope (B7801613) Cadmium Selenide (B1212193) (CdSe) quantum dots. sigmaaldrich.comsigmaaldrich.comrsc.org The primary benefit of adding Eu³⁺ ions is the widening of the optical absorption window of the solar cell, allowing it to capture a broader spectrum of light. sigmaaldrich.comsigmaaldrich.com In one-pot microwave synthesis methods, Europium(III) acetate is introduced as a precursor to create Eu³⁺:CdSe quantum dots. rsc.org Spectroscopic analysis of these doped quantum dots reveals that the structural incorporation of europium affects the optical properties via an energy transfer mechanism from the host CdSe quantum dot to the Eu³⁺ dopant. rsc.org This process allows for tunable optical properties by varying dopant concentration and synthesis conditions. rsc.org

Further research has explored the use of Eu³⁺-doped Cesium Chloride (CsCl) quantum dots in methylammonium-free (MA-free) perovskite solar cells (PSCs). nih.gov This approach addresses instability issues in cesium-formamidinium (Cs-FA) perovskites. The introduction of Eu³⁺ helps to promote the formation of high-quality perovskite films and compensates for lattice strain, which in turn maintains the inherent bandgap of the material and reduces trap densities. nih.gov This strategy led to the development of highly efficient and stable PSCs. nih.gov

Table 1: Research Findings on this compound in Quantum Dot Solar Cells

Application Area Host Material Role of this compound Key Finding Reference
Quantum Dot Solar Cells Cadmium Selenide (CdSe) Dopant Widens the optical absorption window through energy transfer from host to dopant. sigmaaldrich.comsigmaaldrich.comrsc.org
Perovskite Solar Cells Cesium-Formamidinium (Cs-FA) Perovskite Dopant for CsCl QDs Promotes high-quality film formation and compensates for lattice strain, enhancing stability and efficiency. nih.gov

Organic Light-Emitting Diodes (OLEDs)

Europium complexes are highly valued in the fabrication of Organic Light-Emitting Diodes (OLEDs) for their ability to produce pure, sharp red light. researchgate.netresearchgate.net While complex organic ligands are often used to sensitize the europium ion's luminescence, this compound can serve as a crucial starting material or precursor for synthesizing these emissive complexes. wikipedia.orggoogle.com The f-f electronic transitions of the Eu³⁺ ion are inherently inefficient, so organic ligands are used to absorb energy and efficiently transfer it to the central europium ion, which then emits light. researchgate.netmdpi.com

The development of OLEDs relies on materials that are not only highly luminescent but also possess thermal stability suitable for device fabrication. researchgate.net Europium complexes have been shown to meet this requirement. researchgate.net In a typical OLED structure, a thin film of the europium complex is used as the emissive layer. When a voltage is applied, the device injects charge carriers (holes and electrons) that recombine within this emissive layer, exciting the europium complex and causing it to emit its characteristic red light. researchgate.netmdpi.com

Researchers have synthesized numerous europium complexes for OLED applications, often starting from basic europium salts. These complexes are designed to maximize the ligand-to-metal energy transfer efficiency, leading to high quantum yields and bright electroluminescence. researchgate.netresearchgate.net For example, europium complexes with β-diketonate ligands are widely studied and have been incorporated into multi-layered OLED devices, achieving pure red emission centered around 612 nm, which corresponds to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. mdpi.comresearchgate.net

Table 2: Characteristics of Europium Complexes in OLEDs

Property Description Significance Reference
Emission Color Pure red Essential for full-color displays and lighting applications. researchgate.netresearchgate.net
Emission Spectrum Narrow bandwidth, typically centered at ~612 nm (⁵D₀ → ⁷F₂ transition) High color purity and saturation. mdpi.comresearchgate.net
Mechanism Ligand-to-metal energy transfer (antenna effect) Overcomes the low absorption efficiency of the Eu³⁺ ion, leading to bright emission. researchgate.netmdpi.com
Thermal Stability Sufficient for device fabrication processes Ensures the integrity and performance of the OLED during manufacturing and operation. researchgate.net

Semiconductors and Display Devices

The unique optical and electrical properties of this compound make it a valuable compound in the broader field of semiconductors and display devices. sigmaaldrich.comsigmaaldrich.com It is frequently used as a precursor to synthesize other europium-containing materials, such as europium oxides, which are critical components in phosphors for displays. wikipedia.orgfishersci.se

Upon thermal decomposition, europium acetate can be converted into europium oxide (Eu₂O₃). wikipedia.org Europium(III) oxide is a well-known red phosphor used in television sets and other display technologies. fishersci.se It is also employed as an activator for yttrium-based phosphors. fishersci.se The intense red luminescence of Eu³⁺ is essential for creating the red, green, and blue (RGB) pixels needed for full-color displays.

Furthermore, related compounds like Europium(II) oxide (EuO), which can be formed under specific decomposition conditions, exhibit semiconductor properties. wikipedia.org This opens up possibilities for using europium-based materials in more advanced electronic and spintronic devices. The luminescent properties of europium acetates and their derivatives are also directly useful. ontosight.ai For instance, the strong red luminescence exhibited when exposed to ultraviolet light is a key characteristic leveraged in display technology. sigmaaldrich.com Europium(III) complexes have been highlighted as promising red emitters that are potential candidates for use in modern display devices. researchgate.net

Interactions with Solvents and Environmental Considerations

Influence on Intermolecular Properties of Water

The introduction of Europium(3+) acetate (B1210297) into an aqueous environment significantly alters the intricate network of intermolecular forces within water. europa.euultraspec.bizfishersci.no The trivalent europium ion (Eu³⁺), being an ion with strong positive hydration, and the acetate anion's capacity to form hydrogen bonds are key factors in this interaction. europa.eufishersci.no Spectroscopic studies, particularly using Raman and Infrared (IR) spectroscopy, have been instrumental in elucidating these effects. europa.euultraspec.bizfishersci.no

Hydrogen Bonding Characteristics in Aqueous Solutions

Research has demonstrated that the presence of Europium(3+) acetate can either strengthen or weaken the hydrogen bonding in water, depending on its concentration. europa.euultraspec.bizfishersci.no At higher concentrations, such as 0.1 M and 10⁻³ M, intermolecular binding in aqueous solutions of europium acetate is stronger compared to control water samples. europa.euultraspec.bizfishersci.no This is evidenced by a shift in the Raman spectra, specifically the band at 3240 cm⁻¹, towards smaller wavenumbers, which indicates a more strongly bound water structure. europa.eufishersci.no The addition of 0.1 M this compound leads to an increase in the bonding of water molecules and a reduction in the proportion of free water molecules. europa.eufishersci.no

Conversely, at lower concentrations, such as 10⁻¹⁰ M and below, a weakening of hydrogen bonding is observed in comparison to respective water dilutions. europa.euultraspec.bizfishersci.no This non-linear, concentration-dependent effect highlights the complex nature of the solute-solvent interactions. europa.euultraspec.bizfishersci.no

Table 1: Effect of this compound Concentration on Hydrogen Bonding in Water

Concentration of this compound Effect on Hydrogen Bonding Spectroscopic Evidence
0.1 M and 10⁻³ M Stronger intermolecular binding Shift of the 3240 cm⁻¹ Raman band to smaller wavenumbers
10⁻¹⁰ M and lower Weaker hydrogen bonding As observed by Raman and IR spectroscopy

Energy State of Water Molecules in Solutions

The changes in hydrogen bonding directly correlate with the energy state of the water molecules in the solution. europa.euultraspec.bizfishersci.no The strengthening of intermolecular bonds at higher concentrations of this compound signifies a lower energy state for the water molecules, as they are held more tightly within the structured network. europa.eufishersci.no This is a consequence of the strong positive hydration of the Eu³⁺ ion and the hydrogen bond-forming capability of the acetate anion. europa.eufishersci.no

The analysis of Raman and IR spectra allows for the evaluation of the intermolecular binding energy characteristics. fishersci.no The ratio of the intensities of different spectral bands, such as I₃₂₄₀/I₃₄₂₀, provides a correlation to the average strength of intermolecular hydrogen binding in water. europa.eufishersci.no An increase in this ratio in 0.1 M this compound solutions confirms the increased bonding and thus a change in the energy landscape of the water molecules. europa.eufishersci.no

Environmental Chemistry Implications

The environmental fate and impact of this compound are of growing interest due to the increasing use of rare earth elements in various technologies. mit.eduresearchgate.net While specific, extensive studies on the environmental chemistry of this compound are limited, inferences can be drawn from data on europium compounds and other lanthanide acetates.

This compound is moderately water-soluble, which suggests it will likely be mobile in the environment. fishersci.comespimetals.com This mobility could lead to its dispersal in aquatic systems. fishersci.com The release of industrial pollutants, including heavy metals, into water bodies is a significant environmental concern. europa.eu While not always classified as a hazardous substance, there is potential for long-term adverse effects in the environment, and contamination of ground water systems is a possibility. fishersci.com

The toxicity of europium compounds to aquatic life is a key consideration. Some europium compounds are known to be very toxic to aquatic life, with long-lasting effects. europa.eu For instance, europium selenide (B1212193) is classified as very toxic to aquatic life. europa.eu Rare earth chlorides have been shown to exhibit acute aquatic toxicity at concentrations over 100 ppm and chronic toxicity at levels above 30 ppm. scbt.com Given that europium can exist in different oxidation states and form various complexes, its speciation in the environment will significantly influence its bioavailability and toxicity. mdpi.comwikipedia.org Furthermore, trivalent europium has been shown to photocatalytically degrade certain organic pollutants, suggesting a complex role in environmental chemistry. preprints.org

The behavior of lanthanides in wastewater treatment plants indicates that their removal efficiency can vary, with some portion potentially being released into receiving waters. mdpi.com The increasing use of lanthanides in society necessitates a better understanding of their fate in such systems to mitigate potential environmental risks. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Europium(3+) acetate, and how do reaction conditions influence its hydration state?

  • Methodological Answer : this compound can be synthesized via wet chemical methods or the Pechini sol-gel process. For wet chemical synthesis, europium chloride is reacted with sodium acetate in acidic aqueous solutions under reflux, followed by controlled drying to isolate anhydrous or hydrated forms (e.g., tetrahydrate) . The Pechini method involves chelating metal ions (e.g., Eu³⁺) with citric acid in a polymer matrix, followed by calcination to remove organic residues and stabilize the oxide precursor . Hydration states depend on drying conditions (e.g., vacuum drying vs. ambient humidity) and annealing atmospheres (e.g., air vs. inert gas).

Q. How can researchers characterize the purity and structural properties of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • XRD : Phase purity and crystal structure are confirmed via X-ray diffraction, comparing experimental patterns to reference databases (e.g., ICDD) .
  • Luminescence Spectroscopy : Narrow emission bands (e.g., 619 nm for ⁵D₀→⁷F₂ transitions) confirm Eu³⁺ presence, while broad bands indicate Eu²⁺ contamination .
  • Ionic Radii Analysis : Shannon’s revised ionic radii guide coordination number and bond-length predictions, aiding in structural modeling .

Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

  • Methodological Answer : Follow EASE guidelines for scientific writing:

  • Methods Section : Specify reagents (purity, suppliers), synthesis parameters (temperature, pH, atmosphere), and characterization tools (instrument models, settings) .
  • Data Reporting : Include raw XRD/spectral data in supplementary materials and disclose any deviations from protocols (e.g., unexpected hydration changes) .

Advanced Research Questions

Q. How do defects or dopants (e.g., Si⁴⁺) influence the luminescent properties of this compound-based materials, and what methodologies are used to analyze such effects?

  • Methodological Answer :

  • Defect Introduction : Co-doping with aliovalent ions (e.g., Si⁴⁺) creates charge-compensation defects, stabilizing Eu³⁺ under reductive conditions. Synthesize materials via two-step annealing (air followed by H₂/N₂) to study redox behavior .
  • Analysis Tools :
  • Emission Spectroscopy : Compare intensity ratios of Eu³⁺ (619 nm) and Eu²⁺ (broad d-f transitions) to quantify redox states.
  • XPS : Determine europium oxidation states via binding energy shifts (e.g., Eu³⁺ 3d₅/₂ ~ 1135 eV vs. Eu²⁺ ~ 1129 eV).

Q. What computational approaches are suitable for modeling the electronic structure of this compound, and how do exchange-correlation functionals impact accuracy?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use generalized gradient approximations (GGA-PBE) for exchange-correlation energy calculations, which improve accuracy over local spin density (LSD) for europium’s 4f-electrons .
  • Brillouin-Zone Integration : Apply Monkhorst-Pack grids to sample reciprocal space, ensuring convergence in total energy calculations for periodic systems .
  • Validation : Compare computed lattice parameters (e.g., from XRD) and bandgaps (from UV-Vis) to experimental data.

Q. How can researchers ensure reproducibility and FAIR compliance when publishing data on this compound?

  • Methodological Answer :

  • Data Platforms : Submit datasets to structured repositories (e.g., EU Common Data Platform) with metadata tags for synthesis conditions, characterization methods, and raw spectral/XRD files .
  • FAIR Principles :
  • Interoperability : Use standardized formats (e.g., CIF for crystallographic data).
  • Reusability : Document all experimental variables (e.g., humidity during drying) to enable replication.

Data Contradiction Analysis

Q. How should researchers address discrepancies in luminescence data for this compound caused by synthesis conditions?

  • Methodological Answer :

  • Root Cause Identification : Compare annealing atmospheres (e.g., air vs. H₂) and dopant concentrations. For example, Si⁴⁺ co-doping stabilizes Eu³⁺ even under reductive conditions, altering emission profiles .
  • Validation : Repeat experiments with controlled atmospheres and characterize intermediate phases (e.g., via TGA-MS) to track redox transitions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.